molecular formula C26H22O4 B12194214 (2Z)-2-(4-ethoxybenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one

(2Z)-2-(4-ethoxybenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one

Cat. No.: B12194214
M. Wt: 398.4 g/mol
InChI Key: CYXAIATZODNJTI-ZWVOBYKJSA-N
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Description

The compound (2Z)-2-(4-ethoxybenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one is a complex organic molecule characterized by its benzofuran core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(4-ethoxybenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-ethoxybenzaldehyde and 6-hydroxy-1-benzofuran-3(2H)-one, followed by the etherification with 3-phenylprop-2-en-1-ol under basic conditions. The reaction conditions often require the use of catalysts such as p-toluenesulfonic acid and solvents like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would typically involve optimization of the laboratory methods to increase yield and purity, possibly incorporating continuous flow techniques and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylidene and phenylprop-2-en-1-yl groups.

    Reduction: Reduction reactions can target the carbonyl group in the benzofuran ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may include the use of halogenating agents or nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

Biologically, it may exhibit interesting interactions with enzymes or receptors, making it a candidate for drug development.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential, particularly in treating diseases that involve oxidative stress or inflammation.

Industry

In industry, the compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action for (2Z)-2-(4-ethoxybenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors through its aromatic and ether functional groups. These interactions could modulate biological pathways involved in oxidative stress, inflammation, or cell signaling.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-(4-methoxybenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one
  • (2Z)-2-(4-ethoxybenzylidene)-6-{[(2E)-3-methylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one

Uniqueness

The uniqueness of (2Z)-2-(4-ethoxybenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one lies in its specific substitution pattern, which may confer distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for further research.

Properties

Molecular Formula

C26H22O4

Molecular Weight

398.4 g/mol

IUPAC Name

(2Z)-2-[(4-ethoxyphenyl)methylidene]-6-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-one

InChI

InChI=1S/C26H22O4/c1-2-28-21-12-10-20(11-13-21)17-25-26(27)23-15-14-22(18-24(23)30-25)29-16-6-9-19-7-4-3-5-8-19/h3-15,17-18H,2,16H2,1H3/b9-6+,25-17-

InChI Key

CYXAIATZODNJTI-ZWVOBYKJSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC/C=C/C4=CC=CC=C4

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC=CC4=CC=CC=C4

Origin of Product

United States

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